molecular formula C10H12N2O4 B8539462 Ethyl (4-methyl-6-nitropyridin-3-yl)acetate

Ethyl (4-methyl-6-nitropyridin-3-yl)acetate

Cat. No. B8539462
M. Wt: 224.21 g/mol
InChI Key: BBQWMTUJBYUBFX-UHFFFAOYSA-N
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Patent
US09206199B2

Procedure details

tert-Butyl ethyl (6-nitro-4-methylpyridin-3-yl)propanedioate (7.4 g, 22.8 mmol) was dissolved in DCM (100 mL) and treated with trifluoromethanesulfonic acid (25 mL). The reaction mixture stirred 12 h, then was concentrated in vacuo and dried under high vacuum. The resulting residue purified by flash chromatography (eluted with 2−>10% hexanes/ethyl acetate) to provide title compound.
Name
tert-Butyl ethyl (6-nitro-4-methylpyridin-3-yl)propanedioate
Quantity
7.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[N:9]=[CH:8][C:7]([CH:10](C(OCC)=O)[C:11]([O:13][C:14](C)(C)[CH3:15])=[O:12])=[C:6]([CH3:23])[CH:5]=1)([O-:3])=[O:2].FC(F)(F)S(O)(=O)=O>C(Cl)Cl>[CH3:23][C:6]1[CH:5]=[C:4]([N+:1]([O-:3])=[O:2])[N:9]=[CH:8][C:7]=1[CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12]

Inputs

Step One
Name
tert-Butyl ethyl (6-nitro-4-methylpyridin-3-yl)propanedioate
Quantity
7.4 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC(=C(C=N1)C(C(=O)OC(C)(C)C)C(=O)OCC)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
FC(S(=O)(=O)O)(F)F

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture stirred 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
dried under high vacuum
CUSTOM
Type
CUSTOM
Details
The resulting residue purified by flash chromatography (eluted with 2−>10% hexanes/ethyl acetate)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CC1=C(C=NC(=C1)[N+](=O)[O-])CC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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